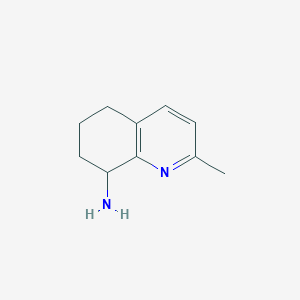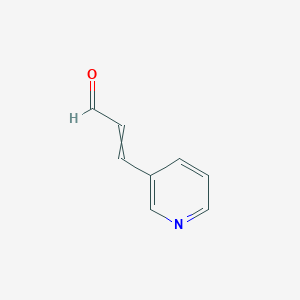
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are a group of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of an isoindolinone core with an amino group at the 5-position and a butyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2-butylbenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding isoindolinone. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindolinone derivatives.
Applications De Recherche Scientifique
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the isoindolinone core can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-methylisoindolin-1-one
- 5-Amino-2-ethylisoindolin-1-one
- 5-Amino-2-propylisoindolin-1-one
Comparison
Compared to its similar compounds, 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has a longer alkyl chain at the 2-position, which can influence its hydrophobicity and binding affinity to biological targets. This unique structural feature may enhance its biological activity and make it a more potent compound in certain applications.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
5-amino-2-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 |
Clé InChI |
HQCXEJCRNPPLQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2=C(C1=O)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(Butylsulphonyl)amino]phenoxy]tetradecanoic acid](/img/structure/B8756913.png)






![O-[(2-Chlorothiophen-3-yl)methyl]hydroxylamine](/img/structure/B8756965.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide](/img/structure/B8756967.png)




